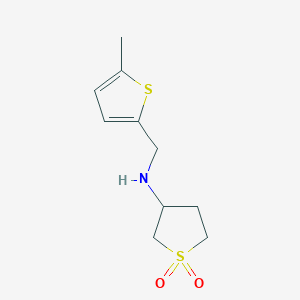
3-(((5-Methylthiophen-2-yl)methyl)amino)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((5-Methylthiophen-2-yl)methyl)amino)tetrahydrothiophene 1,1-dioxide is a compound with the molecular formula C10H15NO2S2 and a molecular weight of 245.36 g/mol . This compound features a tetrahydrothiophene ring substituted with a methylthiophenylmethylamino group and a dioxide functionality, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-(((5-Methylthiophen-2-yl)methyl)amino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 5-methylthiophene-2-carbaldehyde with tetrahydrothiophene-1,1-dioxide in the presence of a suitable amine . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(((5-Methylthiophen-2-yl)methyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
3-(((5-Methylthiophen-2-yl)methyl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 3-(((5-Methylthiophen-2-yl)methyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3-(((5-Methylthiophen-2-yl)methyl)amino)tetrahydrothiophene 1,1-dioxide can be compared with other thiophene derivatives, such as:
3-(((5-Methylthiophen-2-yl)methyl)amino)propan-1-ol hydrochloride: This compound has a similar structure but differs in the presence of a propanol group instead of the tetrahydrothiophene ring.
Thiophene-2-carboxaldehyde: A simpler thiophene derivative used in various organic syntheses.
2,5-Dimethylthiophene: Another thiophene derivative with different substitution patterns, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydrothiophene ring, which imparts unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H15NO2S2 |
|---|---|
Molecular Weight |
245.4 g/mol |
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C10H15NO2S2/c1-8-2-3-10(14-8)6-11-9-4-5-15(12,13)7-9/h2-3,9,11H,4-7H2,1H3 |
InChI Key |
YRRVZBULMLFIEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13282859.png)


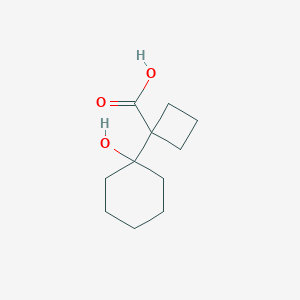
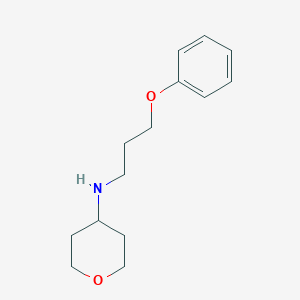
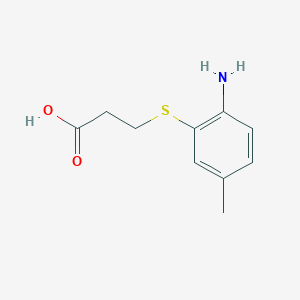
![tert-Butyl N-(2-{3-amino-5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethyl)carbamate](/img/structure/B13282880.png)
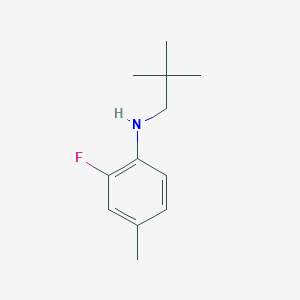
![1-[2-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13282885.png)
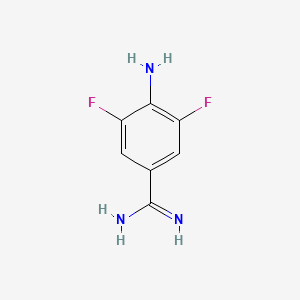
![4-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B13282898.png)



